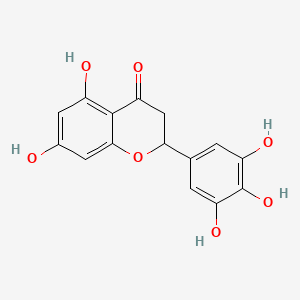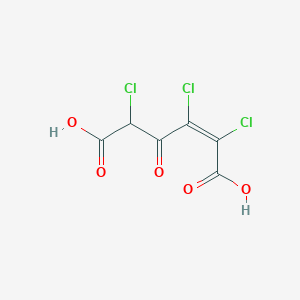
2,3,5-Trichloromaleylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-trichloromaleylacetic acid is an oxo dicarboxylic acid and an organochlorine compound. It derives from a 2-hexenedioic acid.
2, 3, 5-Trichloromaleylacetate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 2, 3, 5-Trichloromaleylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3, 5-Trichloromaleylacetate can be biosynthesized from 2-hexenedioic acid.
Aplicaciones Científicas De Investigación
1. Reagent for Determination of Thorium
2,4,5-Trichlorophenoxyacetic acid, a compound related to 2,3,5-Trichloromaleylacetic acid, has been used as a reagent for the determination of thorium. It offers advantages over 2,4-dichlorophenoxyacetic acid due to its ability to precipitate thorium at lower pH values and effectively separate thorium from various elements like Ca, Ba, Sr, Zn, and others (Datta, 1956).
2. Adsorption Studies and Pesticide Sensitive Electrodes
The adsorption behavior of 2,4,5-Trichlorophenoxyacetic acid on poly-o-toluidine Zr(IV) phosphate has been studied. This compound has applications in forestry and agriculture as a systemic herbicide. The study focused on determining various thermodynamic parameters, indicating its effectiveness for adsorption from aqueous solutions. This research also led to the development of pesticide-sensitive membrane electrodes (Khan & Akhtar, 2011).
3. Electrochemical Degradation Studies
Research on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous medium by peroxi-coagulation highlighted its degradation in acidic solutions. The study is significant for understanding the removal of such compounds from environmental samples (Boye, Dieng, & Brillas, 2003).
4. Biodegradation in Polluted Aquifers
Chloroaniline compounds, closely related to 2,3,5-Trichloromaleylacetic acid, undergo biodegradation in polluted aquifers under methanogenic conditions. This process involves sequential reductive dehalogenation, catalyzed by microorganisms, suggesting potential bioremediation approaches (Kuhn & Suflita, 1989).
Propiedades
Nombre del producto |
2,3,5-Trichloromaleylacetic acid |
|---|---|
Fórmula molecular |
C6H3Cl3O5 |
Peso molecular |
261.4 g/mol |
Nombre IUPAC |
(Z)-2,3,5-trichloro-4-oxohex-2-enedioic acid |
InChI |
InChI=1S/C6H3Cl3O5/c7-1(2(8)5(11)12)4(10)3(9)6(13)14/h3H,(H,11,12)(H,13,14)/b2-1- |
Clave InChI |
ADCWUQBAGPEBME-UPHRSURJSA-N |
SMILES isomérico |
C(C(=O)/C(=C(\C(=O)O)/Cl)/Cl)(C(=O)O)Cl |
SMILES canónico |
C(C(=O)C(=C(C(=O)O)Cl)Cl)(C(=O)O)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



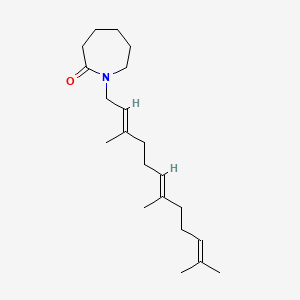
![(E)-1-[2-hydroxy-6-methoxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1241188.png)
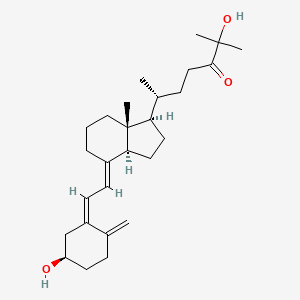
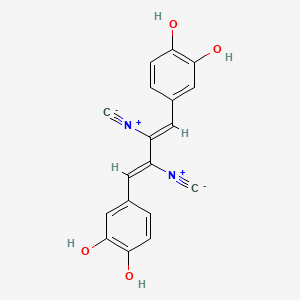
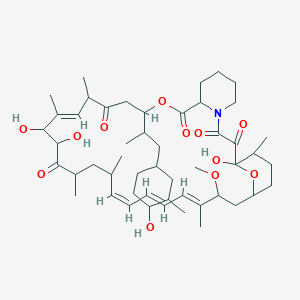
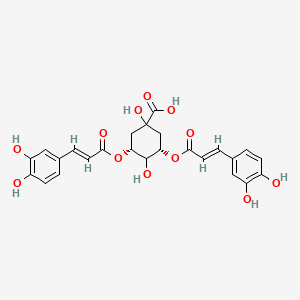
![1,4-Bis[4-(1-pyridinium)styryl)]benzene ditosylate](/img/structure/B1241197.png)
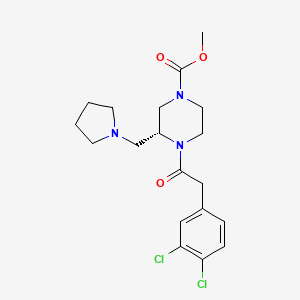
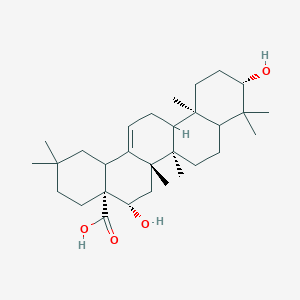
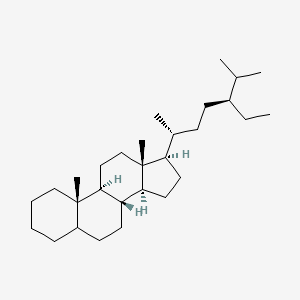
![[Td-(13)-Delta(4)-closo]tetraaluminium](/img/structure/B1241202.png)
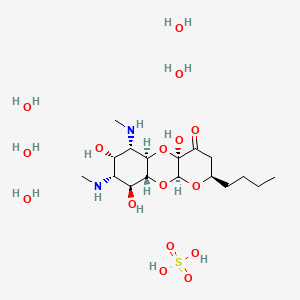
![methyl (Z)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1241207.png)
